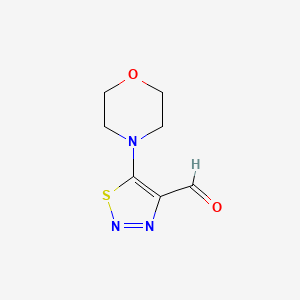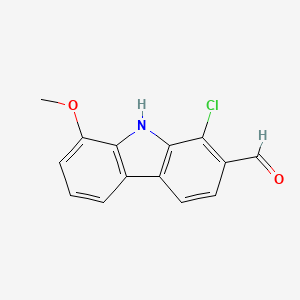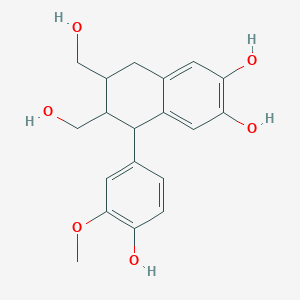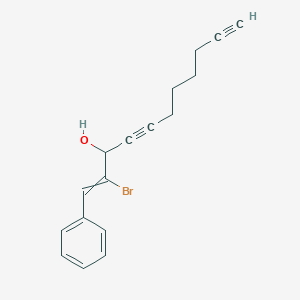
1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- can be synthesized through several methods. One common approach involves the cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis) . Another method includes the cycloaddition of diazoalkanes with a carbon-sulfur bond (Pechmann synthesis) . Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis) and ring transformation of other sulfur-containing heterocyclic compounds are also employed .
Industrial Production Methods: Industrial production of 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with alkyl- and aryl-amines in alcohol solution to form 1,2,3-triazole-4-thiocarboxamides . Hydrazine and N-aminomorpholine furnish 1,2,3-triazole-4-thiohydrazides, while phenylhydrazine and hydroxylamine yield unrearranged products .
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, diazoalkanes, and hydrazines. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products: The major products formed from these reactions include 1,2,3-triazole-4-thiocarboxamides, 1,2,3-triazole-4-thiohydrazides, and 1,2,3-triazole-4-carboxylic acids .
Aplicaciones Científicas De Investigación
1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects on multiple human cancer cell lines . Additionally, it is used in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with key amino acid residues in cancer cells, leading to cytotoxic effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- include other thiadiazole derivatives such as 1,2,3-thiadiazole-4-carboxaldehyde and 1,3,4-thiadiazole derivatives .
Uniqueness: What sets 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- apart from other similar compounds is its unique combination of a thiadiazole ring with a morpholine substituent
Propiedades
Número CAS |
313486-43-0 |
|---|---|
Fórmula molecular |
C7H9N3O2S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
5-morpholin-4-ylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9N3O2S/c11-5-6-7(13-9-8-6)10-1-3-12-4-2-10/h5H,1-4H2 |
Clave InChI |
JMXIUYBDNJOFQP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(N=NS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)


![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)

![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)

![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)



![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
